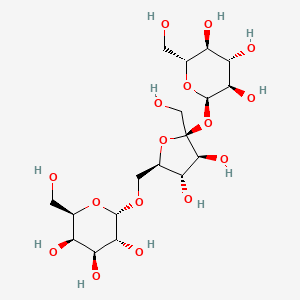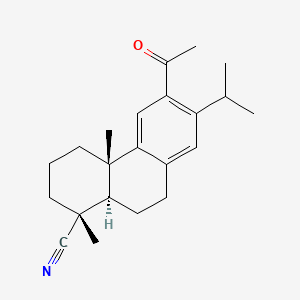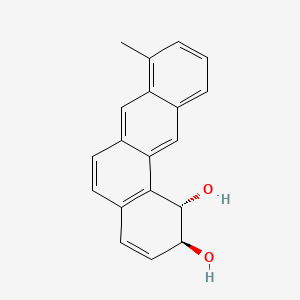![molecular formula C18H13CuN2O11S3- B12796926 Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate CAS No. 67892-59-5](/img/structure/B12796926.png)
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate is a complex organic compound that features a copper ion coordinated with a naphthalene-based azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, including dyeing and pigmentation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate typically involves the diazotization of an aromatic amine followed by azo coupling with a naphthalene derivative. The copper ion is then introduced through complexation with the azo dye under controlled pH conditions to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The copper complexation step is carefully monitored to maintain the desired stoichiometry and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which may further react depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines and other reduced species.
Substitution: Functionalized derivatives with new substituents replacing the original sulfonate groups.
Wissenschaftliche Forschungsanwendungen
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of coordination chemistry and azo dye behavior.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent due to its metal ion content.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant coloration, which can be used as a visual marker. The azo linkage allows for electron delocalization, contributing to its stability and reactivity. In biological systems, the compound may interact with proteins and nucleic acids, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper;5-amino-4-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
- Copper(2+) hydrogen 4-[(E)-{3,3’-dioxido-4’-[(E)-(2-oxido-6-sulfonato-1-naphthyl)diazenyl]-4-biphenylyl}diazenyl]-3-oxido-2,7-naphthalenedisulfonate
Uniqueness
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate is unique due to its specific structural features, such as the presence of the sulfonatooxyethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific dye characteristics and metal coordination behavior.
Eigenschaften
CAS-Nummer |
67892-59-5 |
|---|---|
Molekularformel |
C18H13CuN2O11S3- |
Molekulargewicht |
593.1 g/mol |
IUPAC-Name |
copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N2O11S3.Cu/c21-16-9-11(32(23,24)8-7-31-34(28,29)30)5-6-14(16)19-20-15-10-17(33(25,26)27)12-3-1-2-4-13(12)18(15)22;/h1-6,9-10,21-22H,7-8H2,(H,25,26,27)(H,28,29,30);/q;+2/p-3 |
InChI-Schlüssel |
VPFGSPVLNOATTM-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].C1=CC=C2C(=C1)C(=CC(=C2[O-])N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


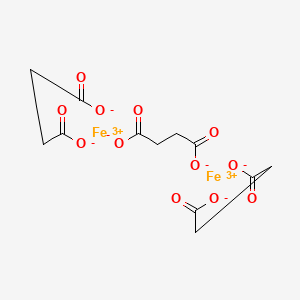
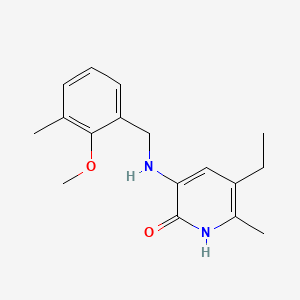
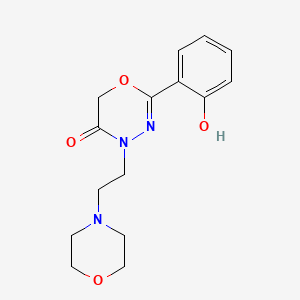
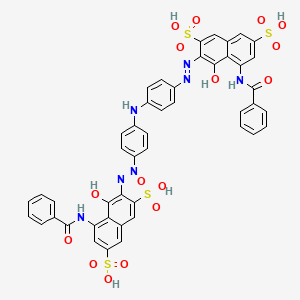


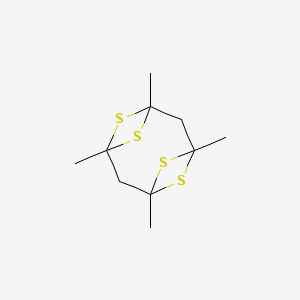
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
